1-(Difluoromethoxy)naphthalene-4-carboxylic acid
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Overview
Description
1-(Difluoromethoxy)naphthalene-4-carboxylic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)naphthalene-4-carboxylic acid typically involves the introduction of the difluoromethoxy group onto the naphthalene ring followed by carboxylation. One common method is the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of novel difluorocarbene reagents. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)naphthalene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)naphthalene-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other molecular interactions .
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-4-carboxylic acid: Similar structure but with a trifluoromethoxy group, which may exhibit different reactivity and properties.
1-(Methoxy)naphthalene-4-carboxylic acid: Contains a methoxy group instead of difluoromethoxy, leading to different chemical behavior and applications.
Uniqueness: 1-(Difluoromethoxy)naphthalene-4-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects.
Properties
IUPAC Name |
4-(difluoromethoxy)naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-10-6-5-9(11(15)16)7-3-1-2-4-8(7)10/h1-6,12H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYDODGHSUEAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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